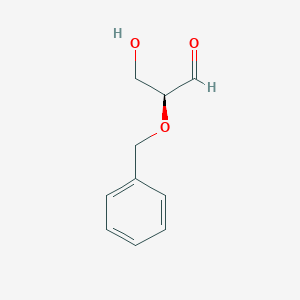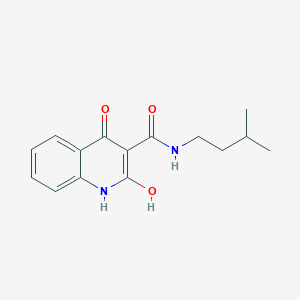
Phosphinite de diphényle
Vue d'ensemble
Description
Diphenyl phosphite is an organophosphorus compound with the chemical formula ( \text{C}{12}\text{H}{11}\text{O}_{3}\text{P} ). It is a colorless, viscous liquid that is often used in organic synthesis. The molecule is tetrahedral in shape and can be prepared by treating phosphorus trichloride with phenol .
Applications De Recherche Scientifique
Diphenyl phosphite has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of pesticides, plastics, and dyes.
Mécanisme D'action
Target of Action
Diphenyl phosphite, also known as Diphenyl phosphonate, is a diorganophosphite with the formula (C6H5O)2P(O)H It is known to react with aldehydes and amines to afford aminophosphonates in the kabachnik–fields reaction .
Mode of Action
Diphenyl phosphite interacts with its targets through chemical reactions. One illustrative reaction is the Kabachnik–Fields reaction, where diphenyl phosphite, aldehydes, and amines react to afford aminophosphonates . This reaction is extremely efficient and is often catalyzed by Magnesium Perchlorate .
Biochemical Pathways
Phosphorus, a component of diphenyl phosphite, plays a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in atp synthesis, nadph production, and its presence in several key enzymes .
Pharmacokinetics (ADME)
It is a colorless viscous liquid with a density of 1.223 g/mL at 25 °C . It has a boiling point of 218-219 °C/26 mmHg . These properties may influence its bioavailability.
Result of Action
It is known that the compound is involved in the synthesis of n-benzylarylamide and di-ph α-aminomethanephosphonate derivatives used as additives for thermooxidative stability of ester-based oils .
Action Environment
It is known that the compound is stable under normal temperatures but can be oxidized by oxygen in the air . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and oxygen levels.
Safety and Hazards
Diphenyl phosphite is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fumes/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . Protective clothing and eye protection should be worn when handling this chemical .
Orientations Futures
Diphenyl phosphite is a highly versatile chemical compound that finds extensive use across various industries . Its unique properties and wide-ranging applications make it an invaluable ingredient in the production of numerous products . It is expected to continue playing a significant role in industries such as plastics, pharmaceuticals, and agrochemicals .
Analyse Biochimique
Biochemical Properties
Diphenyl phosphite plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable reactions involving diphenyl phosphite is the Kabachnik-Fields reaction, where it reacts with aldehydes and amines to produce α-aminophosphonates . This reaction is catalyzed by magnesium perchlorate, highlighting the compound’s interaction with metal ions. Additionally, diphenyl phosphite can act as a ligand, forming complexes with metal ions such as copper (II), which further influences its biochemical properties .
Cellular Effects
Diphenyl phosphite has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, diphenyl phosphite can modulate the activity of enzymes involved in phosphorylation processes, thereby affecting cellular signaling pathways. Additionally, its interaction with metal ions can lead to changes in gene expression and cellular metabolism, impacting overall cell function .
Molecular Mechanism
The molecular mechanism of diphenyl phosphite involves its ability to form complexes with metal ions and interact with biomolecules. At the molecular level, diphenyl phosphite can bind to enzymes and proteins, influencing their activity. For example, in the Kabachnik-Fields reaction, diphenyl phosphite acts as a nucleophile, attacking the carbonyl group of aldehydes to form α-aminophosphonates . This reaction is facilitated by the presence of metal ion catalysts, which enhance the reactivity of diphenyl phosphite.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diphenyl phosphite can change over time due to its stability and degradation. Diphenyl phosphite is relatively stable under standard conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of diphenyl phosphate and phosphorous acid . Long-term studies have shown that diphenyl phosphite can have sustained effects on cellular function, particularly in in vitro settings where it is used as a reagent in biochemical assays .
Dosage Effects in Animal Models
The effects of diphenyl phosphite vary with different dosages in animal models. At low doses, diphenyl phosphite can act as a biochemical reagent without causing significant toxicity. At high doses, it can exhibit toxic effects, including respiratory and skin irritation . Studies in animal models have shown that the compound can affect metabolic processes and enzyme activity, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
Diphenyl phosphite is involved in various metabolic pathways, particularly those related to phosphorylation and phosphonate metabolism. The compound can interact with enzymes such as phosphatases and kinases, influencing metabolic flux and metabolite levels . Additionally, diphenyl phosphite can be metabolized to diphenyl phosphate and phosphorous acid through hydrolysis, further participating in metabolic pathways .
Transport and Distribution
Within cells and tissues, diphenyl phosphite is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, diphenyl phosphite can bind to proteins and enzymes, influencing its localization and accumulation . Studies have shown that diphenyl phosphite can accumulate in specific cellular compartments, affecting its biochemical activity .
Subcellular Localization
Diphenyl phosphite exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, through targeting signals and post-translational modifications . This localization is crucial for its role in biochemical reactions, as it allows diphenyl phosphite to interact with specific enzymes and proteins within these compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyl phosphite can be synthesized through the esterification of phosphorus trichloride with phenol. The reaction typically involves the following steps:
Raw Material Preparation: Phenol and phosphorus trichloride are the primary raw materials.
Reaction Process: The esterification reaction occurs in a reaction kettle where phenol and phosphorus trichloride react under controlled temperature and pressure.
Post-Treatment: After the reaction, the product is cooled to room temperature. An alkaline absorbent, such as sodium hydroxide or potassium hydroxide, is added to neutralize any acids formed during the reaction.
Industrial Production Methods: In industrial settings, the production of diphenyl phosphite follows similar steps but on a larger scale. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. Safety and environmental considerations are also paramount during industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyl phosphate.
Substitution: It reacts with aldehydes and amines to form aminophosphonates in the Kabachnik-Fields reaction.
Reduction: It can be reduced to form diphenylphosphine oxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: The Kabachnik-Fields reaction typically involves aldehydes, amines, and a catalyst such as magnesium perchlorate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products:
Oxidation: Diphenyl phosphate.
Substitution: Aminophosphonates.
Reduction: Diphenylphosphine oxide.
Comparaison Avec Des Composés Similaires
- Dimethyl phosphite
- Diethyl phosphite
- Diisopropyl phosphite
Comparison:
- Dimethyl phosphite: Similar in reactivity but has different physical properties due to the presence of methyl groups instead of phenyl groups.
- Diethyl phosphite: Also similar in reactivity but with ethyl groups, making it less viscous than diphenyl phosphite.
- Diisopropyl phosphite: Has bulkier isopropyl groups, affecting its reactivity and physical properties .
Uniqueness: Diphenyl phosphite is unique due to its phenyl groups, which provide distinct reactivity and physical properties compared to its alkyl-substituted counterparts. Its ability to form stable intermediates in reactions like the Kabachnik-Fields reaction makes it particularly valuable in organic synthesis .
Propriétés
IUPAC Name |
oxo(diphenoxy)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXVUROVRIFQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041889 | |
| Record name | Diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
| Record name | Phosphonic acid, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4712-55-4 | |
| Record name | Diphenyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5144JS6XUM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



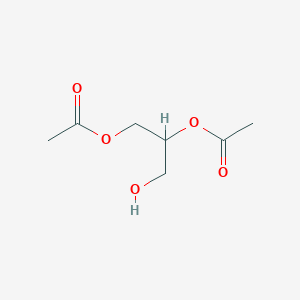
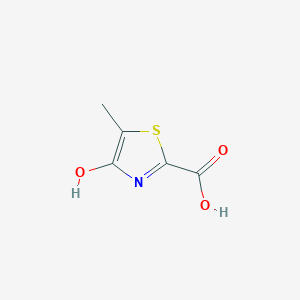
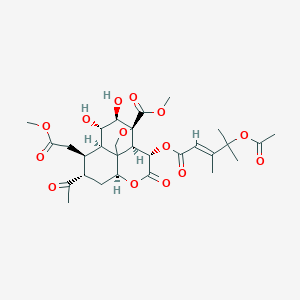

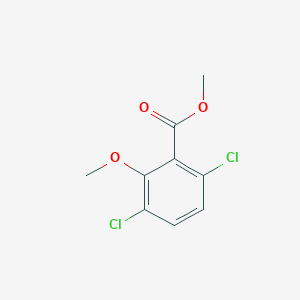
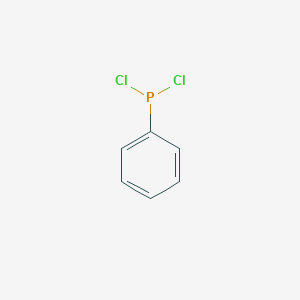
![Benzyl N-[(2'-(Trityltetrazol-5-yl-1,1'-biphenyl-4-yl]-methyl-2-amino-3-methylbutanoate](/img/structure/B166024.png)


![Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI)](/img/structure/B166030.png)
